![molecular formula C20H25N3O6 B14615598 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline CAS No. 57463-37-3](/img/structure/B14615598.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline is a chemical compound known for its role as a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This compound is also used in the synthesis of N-(L-Prolyl)-β-alanine, a derivative of the naturally occurring beta amino acid β-Alanine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group, followed by coupling with L-proline and L-proline derivatives. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high purity and yield. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used to remove the benzyloxycarbonyl group.
Substitution: Reagents like trifluoroacetic acid (TFA) are used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include free amine derivatives, oxidized products, and substituted compounds with various functional groups .
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as an inhibitor in enzymatic studies.
Biology: The compound is employed in studies involving prolidase inhibition, which is crucial for understanding collagen metabolism and related disorders.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting prolidase-related diseases.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline involves the inhibition of prolidase, an enzyme responsible for cleaving dipeptides with a C-terminal prolyl and hydroxylprolyl residue. By inhibiting prolidase, the compound affects collagen metabolism and has potential therapeutic implications for diseases related to collagen degradation .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-proline: A similar compound used as a prolidase inhibitor and in peptide synthesis.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Another derivative with similar inhibitory properties.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline is unique due to its specific inhibitory action on prolidase and its role in the synthesis of β-Alanine derivatives. Its structural configuration and functional groups make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
57463-37-3 |
|---|---|
Fórmula molecular |
C20H25N3O6 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H25N3O6/c24-17(12-21-20(28)29-13-14-6-2-1-3-7-14)22-10-4-8-15(22)18(25)23-11-5-9-16(23)19(26)27/h1-3,6-7,15-16H,4-5,8-13H2,(H,21,28)(H,26,27)/t15-,16-/m0/s1 |
Clave InChI |
ZGWFVLWVBXRMLG-HOTGVXAUSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


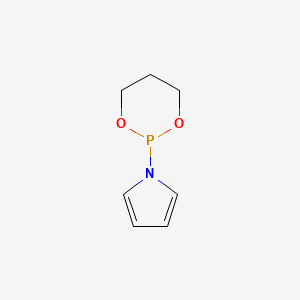
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
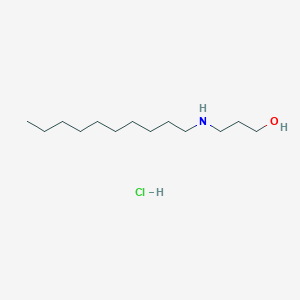
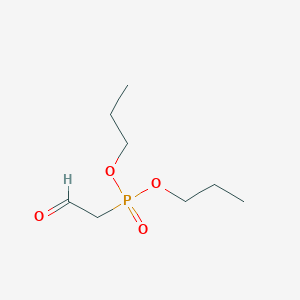
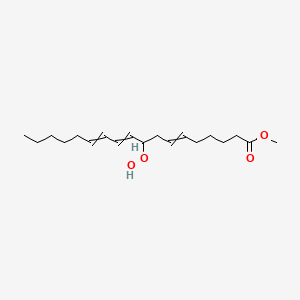
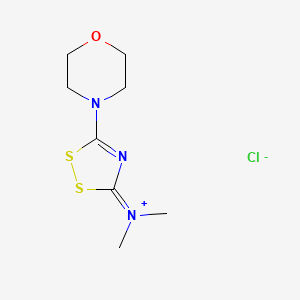
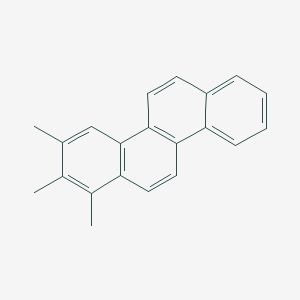
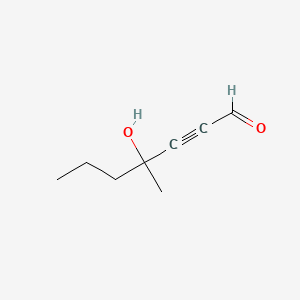
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
